molecular formula C21H18I2O5 B8651930 2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid CAS No. 147030-47-5

2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid

Cat. No.: B8651930
CAS No.: 147030-47-5
M. Wt: 604.2 g/mol
InChI Key: BBJNWOVHBXFYFH-UHFFFAOYSA-N
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Description

2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of 2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer, a halogenation reagent, and an acid catalyst in an organic solvent at temperatures ranging from 25-100°C for 1-8 hours. This reaction produces 2-butyl-3-(4-methoxybenzoyl)benzofuran, which is then further reacted in an organic solvent containing an acid catalyst at 0-100°C for 1-8 hours to yield the final product .

Chemical Reactions Analysis

2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for research in drug development and biochemical studies.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases.

    Industry: It is utilized in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid is unique compared to other benzofuran derivatives due to its specific structure and functional groups. Similar compounds include:

Properties

CAS No.

147030-47-5

Molecular Formula

C21H18I2O5

Molecular Weight

604.2 g/mol

IUPAC Name

2-[4-(2-butyl-1-benzofuran-3-carbonyl)-2,6-diiodophenoxy]acetic acid

InChI

InChI=1S/C21H18I2O5/c1-2-3-7-17-19(13-6-4-5-8-16(13)28-17)20(26)12-9-14(22)21(15(23)10-12)27-11-18(24)25/h4-6,8-10H,2-3,7,11H2,1H3,(H,24,25)

InChI Key

BBJNWOVHBXFYFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCC(=O)O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-n-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran 1.0 g (1.83 mmol) and potassiumcarbonate 0.56 g (4 mmol) in aceton (dry) 100 ml, α-brom ethylacetate 1.0 g (12 mmol) was added, and the solution was extracted with 100 ml water. The organic layer was evaporated to dryness and the yellow rest was dissolved in methanol 50 ml+1M NaOH 50 ml. The solution was heated to 50° C. for 15 h, extracted with 3×75 ml dichloromethane, and dried (MgSO4). Evaporating the solution and purification on silica gave 0.55 g (005).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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